Cas no 100757-60-6 (Benzo[a]pyrene,1-(chloromethyl)- (9CI))
100757-60-6 structure
Product Name:Benzo[a]pyrene,1-(chloromethyl)- (9CI)
CAS-nummer:100757-60-6
MF:C21H13Cl
MW:300.78092455864
CID:196425
PubChem ID:150550
Update Time:2025-04-19
Benzo[a]pyrene,1-(chloromethyl)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzo[a]pyrene,1-(chloromethyl)- (9CI)
- 1-(chloromethyl)benzo[a]pyrene
- 1-(Chloromethyl)benzo[pqr]tetraphene
- benzo[a]pyrene, 1-(chloromethyl)-
- chloromethyl-benzo(a)pyrene
- 1-Chloromethylbenzo(a)pyrene
- 1-CHLOROMETHYLBENZO[A]PYRENE
- 100757-60-6
- CCRIS 2520
- DTXSID80143500
- Benzo(a)pyrene, 1-(chloromethyl)-
-
- Inchi: 1S/C21H13Cl/c22-12-16-8-6-13-5-7-15-11-14-3-1-2-4-17(14)19-10-9-18(16)20(13)21(15)19/h1-11H,12H2
- InChI-sleutel: WWTKOCFTVBUGIJ-UHFFFAOYSA-N
- LACHT: ClCC1=CC=C2C=CC3=CC4C=CC=CC=4C4=CC=C1C2=C43
Berekende eigenschappen
- Exacte massa: 300.07069
- Monoisotopische massa: 300.071
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 1
- Complexiteit: 418
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.7
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 1.344
- Kookpunt: 521.9°Cat760mmHg
- Vlampunt: 243.6°C
- Brekindex: 1.851
- PSA: 0
- LogboekP: 6.47600
Benzo[a]pyrene,1-(chloromethyl)- (9CI) Gerelateerde literatuur
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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